3,4-Methylenedioxycinnamic acid
CAS No.: 2373-80-0
VCID: VC0008297
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3,4-Methylenedioxycinnamic acid, also known as 3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid, is a plant-derived compound initially extracted from the roots of Asparagus officinalis . It has been further characterized as an allelochemical . The compound has a molecular weight of 192.17 g/mol and the molecular formula . Other names for 3,4-Methylenedioxycinnamic acid include 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, Acetic acid, piperonylidene-, and Cinnamic acid, 3,4-(methylenedioxy)- . The compound is also referred to as 3-(3,4-Methylenedioxyphenyl)propenoic acid and 3,4-Methylenedioxybenzene-3-acrylic acid . Its chemical structure is available in formats such as 2D Mol and 3D SD files . The compound's SMILES notation is C(=CC(O)=O)C=1C=C2C(=CC1)OCO2 . 3,4-Methylenedioxycinnamic acid is soluble in DMSO at 65 mg/mL (338.24 mM) . Similar compounds include trans-3,4-(Methylenedioxy)cinnamic acid and other isomers . These compounds share a similar structure but may differ in the arrangement of atoms, leading to variations in their properties . |
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CAS No. | 2373-80-0 |
Product Name | 3,4-Methylenedioxycinnamic acid |
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ |
Standard InChIKey | QFQYZMGOKIROEC-DUXPYHPUSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |
Synonyms | 3,4-(Methylenedioxy)cinnamic acid, predominantly trans |
PubChem Compound | 643181 |
Last Modified | Sep 13 2023 |
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